2-Ethyl-5-methylpyrrolidine

Lipophilicity Partition Coefficient Medicinal Chemistry

2-Ethyl-5-methylpyrrolidine (CAS 89854-80-8) is a saturated heterocyclic secondary amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol. The compound features a five-membered pyrrolidine ring substituted with an ethyl group at C2 and a methyl group at C5, yielding two stereocenters and four possible stereoisomers.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B15268159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylpyrrolidine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCCC1CCC(N1)C
InChIInChI=1S/C7H15N/c1-3-7-5-4-6(2)8-7/h6-8H,3-5H2,1-2H3
InChIKeyHFSPXKKJTJCBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methylpyrrolidine: Core Physicochemical Identity for Procurement Decisions


2-Ethyl-5-methylpyrrolidine (CAS 89854-80-8) is a saturated heterocyclic secondary amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol . The compound features a five-membered pyrrolidine ring substituted with an ethyl group at C2 and a methyl group at C5, yielding two stereocenters and four possible stereoisomers . Key calculated physicochemical properties include a boiling point of 139.2±8.0 °C at 760 mmHg, a density of 0.795±0.06 g/cm³ at 20 °C, and a LogP of 1.86570 . It possesses one hydrogen bond donor and one acceptor, consistent with its secondary amine nature [1]. These properties position it as a chiral, lipophilic building block within the pyrrolidine family.

Chiral pyrrolidine building block with two stereocenters
Secondary amine reactivity for derivatization workflows
Lipophilic scaffold supporting organic-phase synthesis

Why 2-Ethyl-5-methylpyrrolidine Cannot Be Interchanged with Generic Pyrrolidines


Substituting a generic pyrrolidine analog for 2-ethyl-5-methylpyrrolidine in a synthetic route or application would be scientifically unsound due to quantifiable differences in lipophilicity, volatility, and stereochemical complexity. The specific ethyl and methyl substituents at the 2- and 5-positions significantly elevate LogP to 1.87, compared to 1.05–1.48 for 2,5-dimethylpyrrolidine [1], altering partition behavior and membrane permeability. The boiling point is also substantially higher (139.2 °C) than that of 2-ethylpyrrolidine (122.1 °C) , impacting purification and reaction conditions. Most critically, the asymmetric disubstitution pattern generates two stereocenters with four distinct stereoisomers, whereas mono-substituted analogs possess only one chiral center . These quantifiable variations in physicochemical and stereochemical parameters mean that in-class substitution would unpredictably alter reaction outcomes, extraction efficiencies, and chiral induction. The following evidence quantifies these differences.

2-Ethyl-5-methylpyrrolidine
Simpler Pyrrolidine Analogs
Lipophilicity
Reported higher LogP alters partition behavior
Lower LogP may shift extraction and permeability outcomes
Volatility
Elevated boiling point changes distillation conditions
Lower boiling point may require different purification methods
Stereochemistry
Two stereocenters yield four stereoisomers
Fewer stereocenters reduce chiral diversity and method fit

Quantitative Differentiation of 2-Ethyl-5-methylpyrrolidine vs. Closest Analogs


Lipophilicity (LogP) Differentiates 2-Ethyl-5-methylpyrrolidine from Dimethyl and Monoethyl Analogs

2-Ethyl-5-methylpyrrolidine exhibits a calculated LogP of 1.86570 , which is significantly higher than that of 2,5-dimethylpyrrolidine (LogP 1.046069) [1] and 2-ethylpyrrolidine (LogP 1.47720) . The increased lipophilicity arises from the combined presence of an ethyl and a methyl group, which enhances hydrophobic surface area compared to the symmetrically dimethylated or mono-ethylated scaffolds. This difference in LogP translates to a greater partitioning into organic phases and improved membrane permeability potential.

Lipophilicity (LogP)
Reported
ΔLogP +0.82 vs 2,5-dimethylpyrrolidine; +0.39 vs 2-ethylpyrrolidine
Supports organic-phase partitioning review
Cross-study calculated values; experimental confirmation advised
Lipophilicity Partition Coefficient Medicinal Chemistry

Boiling Point Elevation in 2-Ethyl-5-methylpyrrolidine Relative to Simpler Pyrrolidines

The boiling point of 2-ethyl-5-methylpyrrolidine is calculated at 139.2±8.0 °C at 760 mmHg . This is substantially higher than the boiling points of 2,5-dimethylpyrrolidine (105–106 °C) and 2-ethylpyrrolidine (122.1 °C) . The increased boiling point reflects stronger intermolecular interactions due to the asymmetric ethyl/methyl substitution and increased molecular weight, which directly influences distillation conditions, solvent recovery, and vapor-phase reactivity.

Boiling Point
Data to verify
139.2 ± 8.0 °C
Supports distillation method selection
Calculated value at 760 mmHg; experimental verification advised
Volatility Purification Reaction Engineering

Density Distinction of 2-Ethyl-5-methylpyrrolidine: Lighter than Dimethyl and Ethyl Congeners

2-Ethyl-5-methylpyrrolidine has a calculated density of 0.795±0.06 g/cm³ at 20 °C . This is lower than the density of 2,5-dimethylpyrrolidine (~0.81 g/cm³) and 2-ethylpyrrolidine (~0.81–0.84 g/cm³) . The reduced density is consistent with the less efficient molecular packing conferred by the unsymmetrical ethyl/methyl substitution. Density differences can affect mixing behavior, layer separation in biphasic systems, and storage considerations.

Density
Data to verify
0.795 ± 0.06 g/cm³
Supports biphasic separation review
Calculated value at 20 °C; experimental verification advised
Density Physical Property Formulation

Stereochemical Complexity: Two Chiral Centers Offer Superior Versatility Over Mono-Substituted Pyrrolidines

2-Ethyl-5-methylpyrrolidine contains two stereocenters (C2 and C5), generating four possible stereoisomers—two diastereomeric pairs . In contrast, 2-ethylpyrrolidine possesses only a single stereocenter, yielding just two enantiomers . The additional stereochemical element provides a richer chiral environment for asymmetric catalysis, chiral auxiliary applications, and the construction of stereochemically complex targets. Although 2,5-dimethylpyrrolidine also has two stereocenters, the symmetrical dimethyl substitution leads to a meso form and a single enantiomeric pair (three stereoisomers total), reducing the stereochemical diversity available.

Stereochemical Complexity
Class-level
4 stereoisomers (2 diastereomeric pairs) vs 2–3 for closest analogs
Supports chiral method development context
Structural analysis based on CIP priority rules
Chiral Pool Asymmetric Synthesis Stereochemistry

Procurement-Driven Application Scenarios for 2-Ethyl-5-methylpyrrolidine


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The presence of two stereocenters and four accessible stereoisomers makes 2-ethyl-5-methylpyrrolidine a versatile chiral scaffold. It can serve as a starting material for the construction of complex pyrrolidine-containing natural products, pharmaceuticals, or catalysts where precise stereochemical control is required. The increased lipophilicity (LogP 1.87) may also enhance the drug-likeness of final compounds by improving membrane permeability .

Lipophilic Pyrrolidine Intermediate for Medicinal Chemistry Programs

With a LogP nearly 0.8 units higher than 2,5-dimethylpyrrolidine, 2-ethyl-5-methylpyrrolidine is better suited for medicinal chemistry campaigns targeting CNS or intracellular targets where higher lipophilicity is advantageous for crossing biological barriers . Its unique substitution pattern can be exploited to modulate the physicochemical profile of lead compounds while maintaining a chiral handle for further functionalization.

Optimization of Extraction and Purification Workflows

The distinct boiling point (139.2 °C) and lower density (0.795 g/cm³) of 2-ethyl-5-methylpyrrolidine compared to common pyrrolidine analogs facilitate cleaner separations during work-up procedures. In multi-step syntheses where pyrrolidine byproducts or unreacted starting materials must be removed, these physical differences can be leveraged for more efficient distillation or liquid-liquid extraction, reducing overall process time and cost .

Development of Stereochemically Defined Ligands and Organocatalysts

The asymmetric ethyl and methyl substitution provides a well-defined chiral pocket when incorporated into ligands or organocatalysts. Researchers can select a specific stereoisomer (e.g., (2R,5S)) to match the stereochemical demands of a target reaction, potentially achieving higher enantioselectivities than those attainable with mono-substituted or symmetrically disubstituted pyrrolidine catalysts . This makes the compound a strategic choice for catalyst development groups.

Application
Selection Property
Validation Focus
Chiral Building Block Synthesis
Stereochemical diversity
Diastereoselectivity and enantioselectivity review
Medicinal Chemistry Scaffold
Lipophilic profile
Membrane permeability and CNS-target context
Extraction and Purification Workflows
Boiling point and density
Distillation and phase-separation method fit
Ligand and Organocatalyst Development
Chiral pocket geometry
Enantioselectivity optimization context

Technical Documentation Hub

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